2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclopentan-1-ol
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Overview
Description
2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclopentan-1-ol is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclopentan-1-ol can be achieved through several methods. One common approach involves the reaction of 1-methyl-1H-1,2,3-triazole with cyclopentanone in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an ethanol solvent under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols can react with the triazole ring under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclopentanone.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclopentan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclopentan-1-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The triazole ring can also interact with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,2,3-Triazol-4-yl)cyclopentan-1-ol
- 2-(1-Methyl-1H-1,2,4-triazol-3-yl)cyclopentan-1-ol
- 2-(1-Benzyl-1H-1,2,3-triazol-4-yl)cyclopentan-1-ol
Uniqueness
2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclopentan-1-ol is unique due to the presence of the 1-methyl group on the triazole ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties .
Properties
Molecular Formula |
C8H13N3O |
---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
2-(1-methyltriazol-4-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C8H13N3O/c1-11-5-7(9-10-11)6-3-2-4-8(6)12/h5-6,8,12H,2-4H2,1H3 |
InChI Key |
DFDJFRMTCUQULZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=N1)C2CCCC2O |
Origin of Product |
United States |
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